molecular formula C10H17NO2 B1652650 2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester CAS No. 154874-95-0

2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester

Cat. No. B1652650
CAS RN: 154874-95-0
M. Wt: 183.25
InChI Key: PTEZWVYFPGDCKB-UHFFFAOYSA-N
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Description

“2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester” is a chemical compound with the molecular weight of 227.26 . It is a white solid .


Molecular Structure Analysis

The IUPAC name of this compound is 2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid . The InChI code for this compound is 1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 227.26 . .

Scientific Research Applications

Role in the Synthesis of Bio-active Compounds

Among the valuable saturated bicyclic structures incorporated in newly developed bio-active compounds, bicyclo [2.1.1]hexanes are playing an increasingly important role . The 2-azabicyclo[3.1.0]hexane structure is a key component in these compounds, contributing to their bio-activity .

Use in Medicinal Chemistry

In the quest to further improve the physicochemical properties of lead compounds, medicinal chemists tend to prefer sp3-rich and strained bicyclic scaffolds as bio-isosteres . The 2-azabicyclo[3.1.0]hexane structure plays a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .

Contribution to New Chemical Space

The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . This allows for the exploration of a diverse range of exit vectors, expanding the toolbox of available bicyclic structures .

Role in the Synthesis of 3-Azabicyclo Derivatives

The 2-azabicyclo[3.1.0]hexane structure is often present in molecules capable of acting on various biological targets and is actively used in drug design . Modern synthetic approaches to 3-ABH derivatives based on transition metal catalysis have been classified and analyzed .

Use in the Development of New Rational Approaches

The development of new rational approaches to the synthesis of biologically active compounds is one of the most important areas of modern organic chemistry . The 3-azabicyclo[3.1.0]hexane fragment is often present in various natural and synthetic biologically active compounds .

Role in the Synthesis of Biologically Active Compounds

The 3-azabicyclo[3.1.0]hexane fragment is often present in various natural and synthetic biologically active compounds . Among natural 3-ABH derivatives, the ergot alkaloid cycloclavine and antibiotic indolizomycin can be noted .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found on the product link provided by the manufacturer .

properties

IUPAC Name

tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-5-4-7-6-8(7)11/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEZWVYFPGDCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195591
Record name 1,1-Dimethylethyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester

CAS RN

154874-95-0
Record name 1,1-Dimethylethyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154874-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

TMEDA (0.11 mL) was slowly added dropwise at −78° C. to a mixture of sec-butyllithium (1.4 M; 0.52 mL) and THF (1.8 mL). Then it was stirred for a further 30 min at −78° C. and then a solution of 4-chloro-piperidine-1-carboxylic acid tert-butyl ester (160 mg) in a little THF was slowly added dropwise. The reaction mixture was stirred for 2 h at −78° C., then it was allowed to return slowly to room temperature. Ethyl acetate and water were added to the reaction mixture and the aqueous phase was extracted several times with ethyl acetate. The organic phases were combined, dried over sodium sulfate and the solvent was removed in vacuum.
Name
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester
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2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester
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